molecular formula C20H24N4O3 B13812525 N-Butyl-4-[(4-nitrophenyl)azo]-N-propylbenzamide

N-Butyl-4-[(4-nitrophenyl)azo]-N-propylbenzamide

Cat. No.: B13812525
M. Wt: 368.4 g/mol
InChI Key: IISLILCIGLPVAG-UHFFFAOYSA-N
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Description

N-Butyl-4-[(4-nitrophenyl)azo]-N-propylbenzamide is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a butyl group, a nitrophenyl azo group, and a propylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-4-[(4-nitrophenyl)azo]-N-propylbenzamide typically involves the azo coupling reaction between a diazonium salt and an aromatic amine. The general synthetic route includes the following steps:

    Diazotization: An aromatic amine, such as 4-nitroaniline, is treated with nitrous acid to form the corresponding diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with N-butyl-N-propylbenzamide under controlled conditions to form the azo compound.

The reaction conditions often involve maintaining a low temperature to stabilize the diazonium salt and using a suitable solvent to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-4-[(4-nitrophenyl)azo]-N-propylbenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation: The azo group can be oxidized under specific conditions to form different products.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Substitution: Halogens or nitrating agents under acidic conditions.

Major Products Formed

    Reduction: Formation of N-Butyl-4-[(4-aminophenyl)azo]-N-propylbenzamide.

    Oxidation: Formation of various oxidized azo compounds.

    Substitution: Introduction of halogen or nitro groups on the aromatic ring.

Scientific Research Applications

N-Butyl-4-[(4-nitrophenyl)azo]-N-propylbenzamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Butyl-4-[(4-nitrophenyl)azo]-N-propylbenzamide involves its interaction with specific molecular targets. The compound’s azo group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-Hexyl-4-[(4-nitrophenyl)azo]-N-propylbenzamide
  • N-Ethyl-4-[(4-nitrophenyl)azo]-N-propylbenzamide
  • N-(2-Ethylbutyl)-4-[(4-nitrophenyl)azo]-N-propylbenzamide

Uniqueness

N-Butyl-4-[(4-nitrophenyl)azo]-N-propylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its butyl and propyl substituents influence its solubility, reactivity, and interaction with biological targets, distinguishing it from similar compounds.

Properties

Molecular Formula

C20H24N4O3

Molecular Weight

368.4 g/mol

IUPAC Name

N-butyl-4-[(4-nitrophenyl)diazenyl]-N-propylbenzamide

InChI

InChI=1S/C20H24N4O3/c1-3-5-15-23(14-4-2)20(25)16-6-8-17(9-7-16)21-22-18-10-12-19(13-11-18)24(26)27/h6-13H,3-5,14-15H2,1-2H3

InChI Key

IISLILCIGLPVAG-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCC)C(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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